molecular formula C10H7Cl2NO B1625763 4,8-Dichloro-5-methoxyquinoline CAS No. 63010-44-6

4,8-Dichloro-5-methoxyquinoline

Cat. No. B1625763
CAS RN: 63010-44-6
M. Wt: 228.07 g/mol
InChI Key: XLLFNOPKTYVFBM-UHFFFAOYSA-N
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Description

4,8-Dichloro-5-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.08 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 4,8-Dichloro-5-methoxyquinoline consists of a quinoline core, which is a bicyclic compound that consists of a pyridine ring fused to phenol . It has two chlorine atoms at the 4th and 8th positions and a methoxy group at the 5th position .


Physical And Chemical Properties Analysis

4,8-Dichloro-5-methoxyquinoline is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

Cancer Research

Comprehensive and Detailed Summary of the Application

4,8-Dichloro-5-methoxyquinoline is a derivative of quinoline, which has been found to have potential applications in cancer research. Specifically, it has been studied as a potential inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a protein that has been linked to many types of cancer .

Detailed Description of the Methods of Application or Experimental Procedures

A series of quinoline derivatives was synthesized and biologically evaluated as EZH2 inhibitors. Structure-activity relationship (SAR) studies led to the discovery of a specific compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k), which displayed inhibitory activity against EZH2 .

Thorough Summary of the Results or Outcomes Obtained

The compound 5k displayed an IC50 value of 1.2 μM against EZH2, indicating its potential as an inhibitor. It also decreased the global H3K27me3 level in cells and showed good anti-viability activities against two tumor cell lines .

Safety And Hazards

The safety information for 4,8-Dichloro-5-methoxyquinoline indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 4,8-Dichloro-5-methoxyquinoline are not available, it’s worth noting that quinoline derivatives have a wide range of biological activities and therapeutic value . They can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

4,8-dichloro-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLFNOPKTYVFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=NC2=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491469
Record name 4,8-Dichloro-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloro-5-methoxyquinoline

CAS RN

63010-44-6
Record name 4,8-Dichloro-5-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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